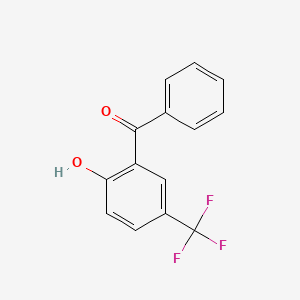
(2-Hydroxy-5-(trifluoromethyl)phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-5-(trifluoromethyl)phenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-(trifluoromethyl)phenyl)(phenyl)methanone typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-5-(trifluoromethyl)phenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-Hydroxy-5-(trifluoromethyl)phenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxy-5-(trifluoromethyl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-5-methylphenyl)(phenyl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2-Hydroxy-5-chlorophenyl)(phenyl)methanone: Contains a chlorine atom instead of a trifluoromethyl group.
(2-Hydroxy-5-nitrophenyl)(phenyl)methanone: Features a nitro group in place of the trifluoromethyl group.
Properties
CAS No. |
72083-16-0 |
|---|---|
Molecular Formula |
C14H9F3O2 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
[2-hydroxy-5-(trifluoromethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)10-6-7-12(18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8,18H |
InChI Key |
ACFOYVQXTQQVQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















